molecular formula C10H10N2O2 B3114811 2,4-Dimethoxyquinazoline CAS No. 2050-42-2

2,4-Dimethoxyquinazoline

Cat. No. B3114811
CAS RN: 2050-42-2
M. Wt: 190.2 g/mol
InChI Key: RVZMPNMUBCAPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxyquinazoline belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethoxyquinazoline is C10H10N2O2 . It consists of a quinazoline core, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .


Physical And Chemical Properties Analysis

2,4-Dimethoxyquinazoline has a molecular weight of 190.2 . The InChI Code is 1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 .

Scientific Research Applications

Future Directions

Quinazoline derivatives, such as 2,4-Dimethoxyquinazoline, have attracted considerable attention due to their significant biological activities . Future research may focus on the design and synthesis of new derivatives or analogues to treat various diseases .

Mechanism of Action

Target of Action

2,4-Dimethoxyquinazoline primarily targets histone lysine methyltransferase (HKMT) , specifically G9a . G9a is involved in epigenetic regulation via the installation of histone methylation marks . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .

Mode of Action

2,4-Dimethoxyquinazoline interacts with G9a by acting as a substrate competitive inhibitor . This means it competes with the natural substrate of G9a for binding, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with gene repression .

Biochemical Pathways

The inhibition of G9a affects the epigenetic regulation pathways . Specifically, it impacts the methylation status of histone H3 at lysine 9 (H3K9). Mono-methylation of H3K9 is associated with permissive chromatin, while di- and tri-methylation label a repressed chromatin state . Therefore, the inhibition of G9a can lead to changes in gene expression patterns, potentially reversing the gene repression associated with diseases like cancer .

Pharmacokinetics

Similar quinazoline derivatives have been optimized forin vivo work , suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The inhibition of G9a by 2,4-Dimethoxyquinazoline can lead to changes in gene expression patterns . This can potentially reverse the gene repression associated with diseases like cancer . In addition, some quinazoline derivatives have shown potent antiproliferative activities against a panel of three tumor cell lines and a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs) .

properties

IUPAC Name

2,4-dimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZMPNMUBCAPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313337
Record name 2,4-Dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxyquinazoline

CAS RN

2050-42-2
Record name 2,4-Dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxyquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxyquinazoline
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxyquinazoline
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxyquinazoline
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxyquinazoline
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.